molecular formula C18H23N3O3 B12165406 N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B12165406
M. Wt: 329.4 g/mol
InChI Key: TZFNHLCTGAMTBN-UHFFFAOYSA-N
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Description

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a synthetic organic compound that features a unique combination of a tetrahydropyran ring, an oxadiazole ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced through a nucleophilic substitution reaction involving a suitable tetrahydropyran derivative.

    Formation of the Propanamide Group: The final step involves the formation of the propanamide group, which can be achieved through the reaction of an amine with a propanoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the amide group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring or the tetrahydropyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme activity or receptor binding.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into binding sites and influence biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is unique due to the combination of its tetrahydropyran ring, oxadiazole ring, and propanamide group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C18H23N3O3/c1-18(2)12-14(10-11-23-18)19-15(22)8-9-16-20-17(21-24-16)13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H,19,22)

InChI Key

TZFNHLCTGAMTBN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3)C

Origin of Product

United States

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